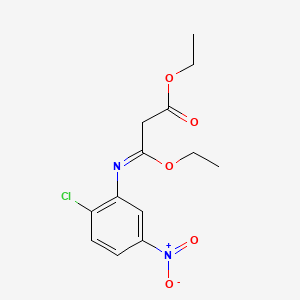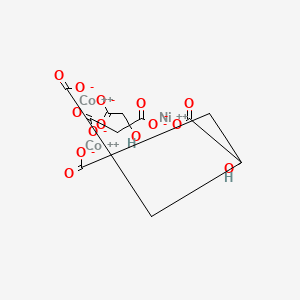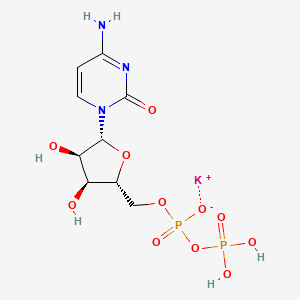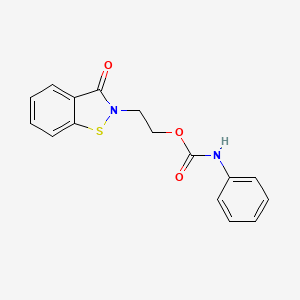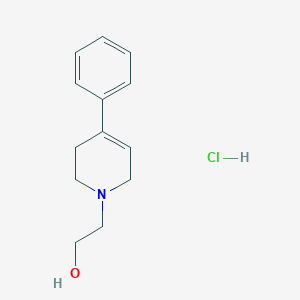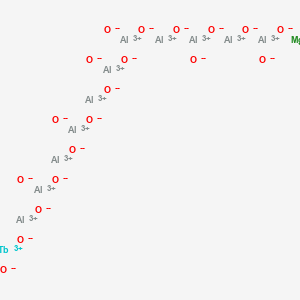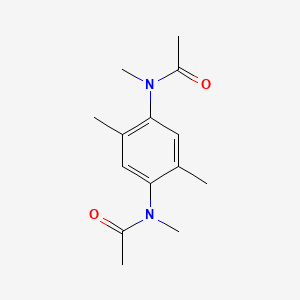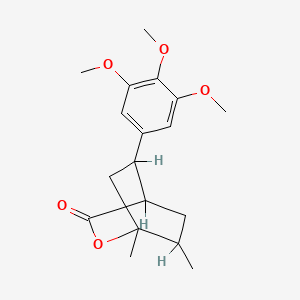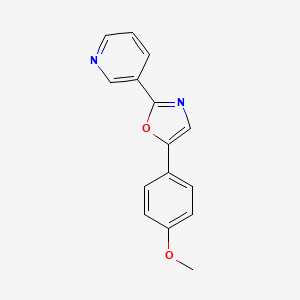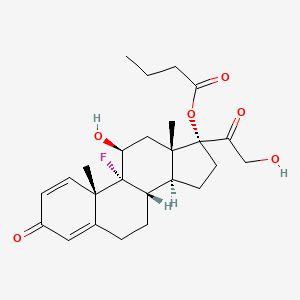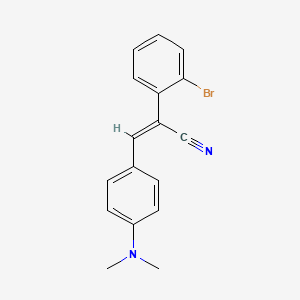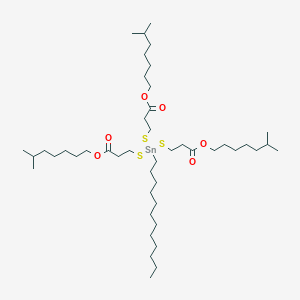
Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is a complex organotin compound It is known for its unique structure, which includes a dodecylstannylidyne core bonded to three thioester groups
Métodos De Preparación
The synthesis of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate typically involves the reaction of dodecylstannylidyne with thiopropionic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialized polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate involves its interaction with molecular targets such as enzymes and cellular membranes. The thioester groups can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the organotin core can disrupt cellular processes by interfering with metal ion homeostasis.
Comparación Con Compuestos Similares
Compared to other organotin compounds, Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is unique due to its three thioester groups and dodecylstannylidyne core. Similar compounds include:
- Triisooctyl 3,3’,3’'-((methylstannylidyne)tris(thio))tripropionate
- Triisooctyl 3,3’,3’'-((ethylstannylidyne)tris(thio))tripropionate
These compounds share a similar structure but differ in the alkyl groups attached to the stannylidyne core, which can influence their reactivity and applications.
Propiedades
Número CAS |
64926-50-7 |
|---|---|
Fórmula molecular |
C45H88O6S3Sn |
Peso molecular |
940.1 g/mol |
Nombre IUPAC |
6-methylheptyl 3-[dodecyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3 |
Clave InChI |
PNSWAEMOJXXDIK-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


